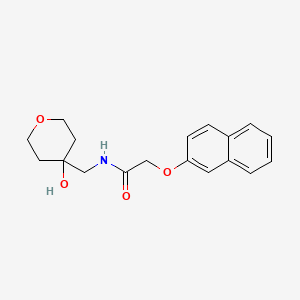

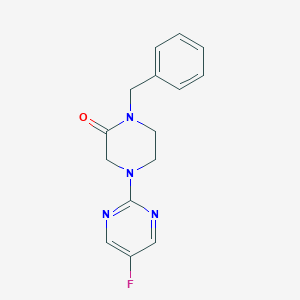

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(naphthalen-2-yloxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

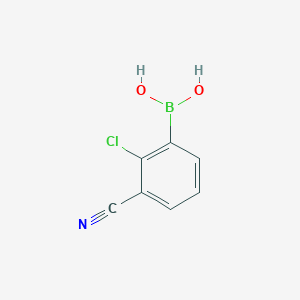

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(naphthalen-2-yloxy)acetamide is a useful research compound. Its molecular formula is C18H21NO4 and its molecular weight is 315.369. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacological Potential and Toxicity Assessment

One study focused on the computational and pharmacological evaluation of heterocyclic compounds, including derivatives related to the chemical compound of interest. The research assessed toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Specifically, derivatives showed binding and moderate inhibitory effects in assays, with certain compounds demonstrating good affinity for cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), correlating to their high analgesic and anti-inflammatory effects. Another compound displayed antioxidant potential with a specific EC50 value, while another was potent in toxicity assessment and tumor inhibition (Faheem, 2018).

Chemical Synthesis and Crystal Structure

Another study detailed the reaction and co-crystallization of naphthalene derivatives, highlighting the formation of specific hydrogen bonds that contribute to the chemical structure's stability and potential applications (Asiri et al., 2010). This kind of research is crucial for understanding how modifications in chemical structure can affect physical and chemical properties, potentially leading to new applications in material science or drug design.

Anti-Angiogenic Activity

Research on N-hydroxy-2-(naphthalen-2-ylsulfanyl)-acetamide, a compound with structural similarities, identified it as a potent inhibitor of aminopeptidase N (APN), demonstrating significant anti-angiogenic activity. This suggests potential therapeutic applications in conditions where angiogenesis is a factor (Lee et al., 2005).

Catalysis and Synthesis Methodologies

A study on the efficient synthesis of naphthalene-2-ol derivatives using nano magnetite as a catalyst under ultrasound irradiation highlights advancements in synthesis techniques. This work not only provides insights into more efficient and environmentally friendly synthesis methods but also opens up possibilities for the development of new compounds with varied applications (Mokhtary & Torabi, 2017).

Coordination Complexes and Antioxidant Activity

Another area of research involves the synthesis and characterization of coordination complexes constructed from pyrazole-acetamide derivatives. These complexes have been evaluated for their antioxidant activity, demonstrating significant potential. Such studies are crucial for the development of new antioxidant agents, which can have various therapeutic and industrial applications (Chkirate et al., 2019).

Propriétés

IUPAC Name |

N-[(4-hydroxyoxan-4-yl)methyl]-2-naphthalen-2-yloxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c20-17(19-13-18(21)7-9-22-10-8-18)12-23-16-6-5-14-3-1-2-4-15(14)11-16/h1-6,11,21H,7-10,12-13H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHXBYLRYUONCIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)COC2=CC3=CC=CC=C3C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2735577.png)

![N-[3-(5-Cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propyl]but-2-ynamide](/img/structure/B2735582.png)

![4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)benzonitrile](/img/structure/B2735589.png)

![Tert-butyl 3-[[(5-bromopyrazin-2-yl)-methylamino]methyl]azetidine-1-carboxylate](/img/structure/B2735592.png)

![9-Chloro-2-phenyl-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2735594.png)